N-[(2,5-dimethylfuran-3-yl)methyl]-N'-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]ethanediamide
Description
N-[(2,5-Dimethylfuran-3-yl)methyl]-N'-[5-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)-2-methoxyphenyl]ethanediamide is a diamide derivative featuring a structurally complex scaffold. The molecule comprises two distinct moieties:
- A 5-(1,1-dioxo-thiazolidin-2-yl)-2-methoxyphenyl group: The thiazolidine sulfone (1,1-dioxo) moiety introduces strong electron-withdrawing properties, while the methoxy group enhances solubility and hydrogen-bonding capacity.
The ethanediamide (oxalamide) backbone bridges these groups, providing rigidity and enabling conformational control.
Properties
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]-N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O6S/c1-12-9-14(13(2)28-12)11-20-18(23)19(24)21-16-10-15(5-6-17(16)27-3)22-7-4-8-29(22,25)26/h5-6,9-10H,4,7-8,11H2,1-3H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJPFZGKXKZCPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)C(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,5-dimethylfuran-3-yl)methyl]-N’-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]ethanediamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the furan derivative: Starting with 2,5-dimethylfuran, a Friedel-Crafts acylation reaction can be performed to introduce the acyl group.
Thiazolidine ring formation: The thiazolidine ring can be synthesized by reacting a suitable amine with a carbonyl compound in the presence of a sulfur source.
Coupling reactions: The final step involves coupling the furan derivative with the thiazolidine derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[(2,5-dimethylfuran-3-yl)methyl]-N’-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl groups in the thiazolidine ring can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Furanones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(2,5-dimethylfuran-3-yl)methyl]-N’-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]ethanediamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in metabolic pathways.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(2,5-dimethylfuran-3-yl)methyl]-N’-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]ethanediamide involves its interaction with specific molecular targets. The furan and thiazolidine rings can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Thiazolidine Derivatives
Compound A : 5-(4-Hydroxy-3-methoxybenzylidene)-2,4-thiazolidinedione (from )
- Key Differences :
- The thiazolidinedione (2,4-dioxo) group in Compound A is replaced by a 1,1-dioxo-thiazolidine sulfone in the target compound.
- Compound A lacks the furan-containing substituent, instead featuring a benzylidene group.
- Implications: The sulfone group in the target compound may enhance metabolic stability compared to the dioxo group, which is prone to keto-enol tautomerism . Hypoglycemic activity observed in Compound A (IC₅₀ = 12.8 μM in α-glucosidase inhibition) suggests the target compound could be evaluated for similar metabolic effects .
Compound B : N-(2,6-Dichlorophenyl)-5-ethoxy-7-fluoro[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide (from )
- Key Differences :
- Compound B is a sulfonamide with a triazolopyrimidine core, whereas the target compound uses an ethanediamide linker.
- Implications :
Acetamide-Based Herbicides (from )
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide):
- Key Differences: Alachlor is a monoamide with a chloroacetamide backbone, contrasting with the target compound’s diamide structure. The methoxymethyl group in alachlor is simpler than the target’s thiazolidine sulfone and furan substituents.
- Implications :
Thenylchlor (2-chloro-N-(2,6-dimethylphenyl)-N-((3-methoxy-2-thienyl)methyl)acetamide):
- Key Differences :
- Thenylchlor incorporates a thiophene ring, whereas the target compound uses a furan.
- Implications :
Physicochemical and Pharmacokinetic Comparison
Biological Activity
N-[(2,5-dimethylfuran-3-yl)methyl]-N'-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]ethanediamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's molecular formula is . It features a complex structure that includes a furan moiety and a thiazolidinone ring, which are known for their diverse biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thiazolidinone ring is known to exhibit anti-inflammatory and anticancer properties by modulating various signaling pathways. The furan moiety may enhance the compound's lipophilicity, facilitating better membrane penetration and bioavailability.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound induces apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2.
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory effects in animal models. It reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity is believed to be mediated through the inhibition of NF-kB signaling pathways.
Case Studies
- In Vitro Study on Cancer Cells : A study conducted on MCF-7 breast cancer cells showed that treatment with the compound resulted in a 50% reduction in cell viability at a concentration of 10 µM after 48 hours. The mechanism was linked to enhanced apoptosis as evidenced by increased levels of cleaved PARP and activated caspases .
- Animal Model for Inflammation : In a murine model of acute inflammation induced by carrageenan, administration of the compound significantly reduced paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
